molecular formula C24H19NO B11765752 2-(4-Methoxyphenyl)-4,6-diphenylpyridine

2-(4-Methoxyphenyl)-4,6-diphenylpyridine

Cat. No.: B11765752
M. Wt: 337.4 g/mol
InChI Key: SHONQSDBLMOXKL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4,6-diphenylpyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a pyridine ring substituted with a 4-methoxyphenyl group and two phenyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4,6-diphenylpyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-4,6-diphenylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-(4-hydroxyphenyl)-4,6-diphenylpyridine.

    Reduction: Formation of 2-(4-methoxyphenyl)-4,6-diphenylpiperidine.

    Substitution: Formation of halogenated derivatives such as 2-(4-bromophenyl)-4,6-diphenylpyridine.

Scientific Research Applications

2-(4-Methoxyphenyl)-4,6-diphenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4,6-diphenylpyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins involved in cellular processes .

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)-4,6-diphenylpiperidine: A reduced form of the compound with a piperidine ring.

    2-(4-Hydroxyphenyl)-4,6-diphenylpyridine: An oxidized form with a hydroxyl group.

    2-(4-Bromophenyl)-4,6-diphenylpyridine: A halogenated derivative.

Uniqueness: 2-(4-Methoxyphenyl)-4,6-diphenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,6-diphenylpyridine

InChI

InChI=1S/C24H19NO/c1-26-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(25-24)19-10-6-3-7-11-19/h2-17H,1H3

InChI Key

SHONQSDBLMOXKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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